![molecular formula C16H12BrNS B12637945 2-[3-(Bromomethyl)phenyl]-4-phenylthiazole](/img/structure/B12637945.png)
2-[3-(Bromomethyl)phenyl]-4-phenylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-[3-(Bromométhyl)phényl]-4-phénylthiazole est un composé organique appartenant à la famille des thiazoles. Les thiazoles sont des composés hétérocycliques contenant à la fois des atomes de soufre et d'azote dans un cycle à cinq chaînons. Ce composé particulier se caractérise par la présence d'un groupe bromométhyle lié à un cycle phényle, qui est lui-même connecté à un cycle thiazole substitué par un groupe phényle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-[3-(Bromométhyl)phényl]-4-phénylthiazole implique généralement un processus en plusieurs étapes :
Matières premières : La synthèse commence avec des matières premières disponibles dans le commerce telles que le 3-bromométhylbenzaldéhyde et le thioamide.
Formation du cycle thiazole : Le cycle thiazole est formé par une réaction de cyclisation entre le thioamide et le groupe aldéhyde du 3-bromométhylbenzaldéhyde.
Réaction de substitution : La dernière étape implique la substitution de l'atome d'hydrogène sur le cycle thiazole par un groupe phényle, généralement réalisée par une réaction de couplage croisé catalysée par le palladium.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais elles sont optimisées pour la production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu, de synthèses automatisées et de criblages à haut débit pour garantir l'efficacité et le rendement.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-[3-(Bromométhyl)phényl]-4-phénylthiazole subit diverses réactions chimiques, notamment :
Substitution nucléophile : Le groupe bromométhyle peut participer à des réactions de substitution nucléophile, où l'atome de brome est remplacé par d'autres nucléophiles tels que les amines ou les thiols.
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du cycle thiazole, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent convertir le cycle thiazole en dihydrothiazole ou en tétrahydrothiazole.
Réactifs et conditions courants
Substitution nucléophile : Les réactifs courants incluent l'azoture de sodium, le thiocyanate de potassium et les amines primaires. Les conditions typiques impliquent l'utilisation de solvants aprotiques polaires comme le diméthylformamide (DMF) et des températures allant de la température ambiante à 100 °C.
Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) sont utilisés dans des conditions douces.
Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés dans des conditions anhydres.
Principaux produits
Substitution nucléophile : Les produits comprennent les azotures, les thiocyanates et les amines substituées.
Oxydation : Les produits comprennent les sulfoxydes et les sulfones.
Réduction : Les produits comprennent les dihydrothiazoles et les tétrahydrothiazoles.
4. Applications de la recherche scientifique
Le 2-[3-(Bromométhyl)phényl]-4-phénylthiazole a plusieurs applications de recherche scientifique :
Chimie médicinale : Le composé est étudié pour son potentiel en tant que pharmacophore dans la conception de médicaments, en particulier pour ses propriétés antimicrobiennes et anticancéreuses.
Science des matériaux : Il est utilisé dans la synthèse de matériaux avancés, notamment des semi-conducteurs organiques et des diodes électroluminescentes (LED).
Études biologiques : Le composé sert de sonde dans les tests biochimiques pour étudier les activités enzymatiques et les interactions protéiques.
Applications industrielles : Il est utilisé dans le développement de produits chimiques de spécialité et d'intermédiaires pour divers procédés industriels.
5. Mécanisme d'action
Le mécanisme d'action du 2-[3-(Bromométhyl)phényl]-4-phénylthiazole implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le groupe bromométhyle peut former des liaisons covalentes avec des sites nucléophiles sur les protéines, ce qui conduit à l'inhibition ou à la modulation de l'activité enzymatique. Le cycle thiazole peut participer à des interactions de type π-π avec les résidus aromatiques des protéines, ce qui améliore l'affinité de liaison et la spécificité.
Applications De Recherche Scientifique
2-[3-(Bromomethyl)phenyl]-4-phenylthiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-[3-(Bromomethyl)phenyl]-4-phenylthiazole involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The thiazole ring can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-[3-(Chlorométhyl)phényl]-4-phénylthiazole
- 2-[3-(Méthyl)phényl]-4-phénylthiazole
- 2-[3-(Hydroxyméthyl)phényl]-4-phénylthiazole
Unicité
Le 2-[3-(Bromométhyl)phényl]-4-phénylthiazole est unique en raison de la présence du groupe bromométhyle, qui confère une réactivité distincte par rapport à ses analogues. L'atome de brome est un bon groupe partant, ce qui rend le composé très réactif dans les réactions de substitution nucléophile. Cette réactivité est avantageuse en chimie médicinale pour la conception d'inhibiteurs covalents et en science des matériaux pour la synthèse de polymères fonctionnalisés.
Propriétés
Formule moléculaire |
C16H12BrNS |
|---|---|
Poids moléculaire |
330.2 g/mol |
Nom IUPAC |
2-[3-(bromomethyl)phenyl]-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C16H12BrNS/c17-10-12-5-4-8-14(9-12)16-18-15(11-19-16)13-6-2-1-3-7-13/h1-9,11H,10H2 |
Clé InChI |
KNMJOZLIYUOIFK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC(=C3)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,5-Bis[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12637877.png)
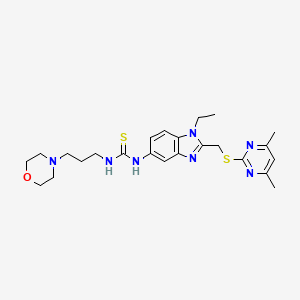
![8-oxo-3,9-Diazaspiro[5.5]undecane-3-carboxylic acid methyl ester](/img/structure/B12637891.png)


![6-Amino-2-(methylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B12637921.png)
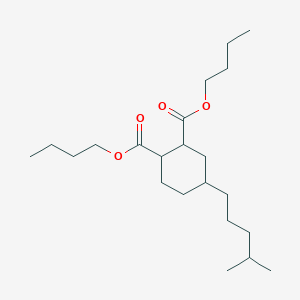
![1H-1-Benzazepine-1-acetic acid, 3-[(4-chlorophenyl)thio]-2,3,4,5-tetrahydro-2-oxo-](/img/structure/B12637941.png)
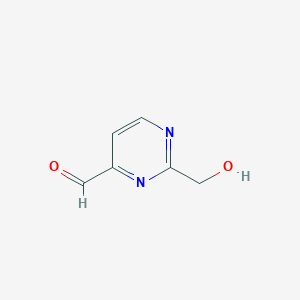
![3-Methylene-8-ethoxycarbonyl-8-aza-bicyclo[3.2.1]octane](/img/structure/B12637953.png)
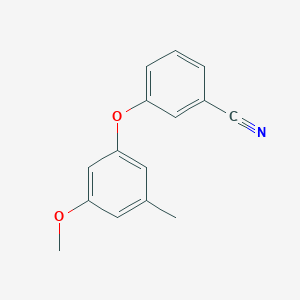
![N-(2,4-dimethoxyphenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12637960.png)
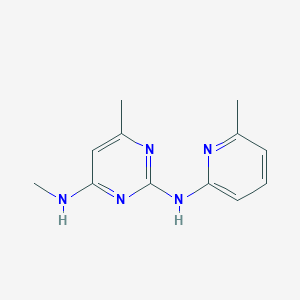
![[8-(4-Methoxyphenyl)-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl] trifluoromethanesulfonate](/img/structure/B12637966.png)
